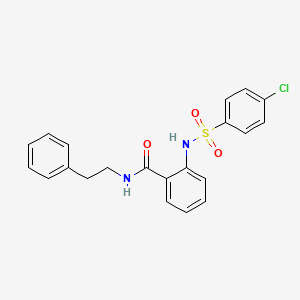

2-(4-CHLOROBENZENESULFONAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S/c22-17-10-12-18(13-11-17)28(26,27)24-20-9-5-4-8-19(20)21(25)23-15-14-16-6-2-1-3-7-16/h1-13,24H,14-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUKXILSLZSLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301176512 | |

| Record name | 2-[[(4-Chlorophenyl)sulfonyl]amino]-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313375-86-9 | |

| Record name | 2-[[(4-Chlorophenyl)sulfonyl]amino]-N-(2-phenylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313375-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(4-Chlorophenyl)sulfonyl]amino]-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide typically involves a multi-step process:

Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

Coupling with Benzamide: The sulfonamide intermediate is then coupled with benzoyl chloride in the presence of a base to form the desired benzamide derivative.

Introduction of the Phenylethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound is studied for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing the compound to inhibit or activate specific pathways. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related benzamide derivatives:

Key Observations:

Sulfonamido vs.

Chlorine Substitution : All compounds except feature chloro substituents, which increase lipophilicity (logP). The target’s 4-Cl group may direct electronic effects toward the sulfonamido moiety, altering reactivity.

N-Phenylethyl Group : Shared with , this group likely contributes to hydrophobic interactions in target binding but reduces aqueous solubility compared to smaller substituents.

Biological Activity

2-(4-Chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide, a compound with notable structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antimicrobial effects, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H19ClN2O3S

- Molecular Weight : 414.9 g/mol

- SMILES Notation :

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C(=O)N(C(=O)C3=CC=C(C=C3)Cl)C

The compound features a sulfonamide group, which is often associated with various pharmacological properties, particularly antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate effectiveness |

| Candida albicans | Variable effectiveness |

The presence of the chlorobenzene moiety enhances lipophilicity, facilitating membrane penetration and improving antibacterial efficacy against pathogenic strains .

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis has been utilized to evaluate how the chemical structure of sulfonamides influences their biological activity. Key findings include:

- Lipophilicity : Higher lipophilicity correlates with increased antimicrobial activity.

- Substituent Positioning : The position of halogen substituents on the phenyl ring significantly affects potency against specific bacteria .

Case Study 1: Antimicrobial Screening

A study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed that compounds with similar structures to our target showed promising antibacterial properties. The study confirmed that the biological activity varied significantly based on the substituent's position on the phenyl ring, emphasizing the importance of structural modifications in enhancing efficacy .

Case Study 2: In Vitro Testing

In vitro assays conducted on this compound demonstrated significant inhibition of bacterial growth in Staphylococcus aureus and moderate effects against Escherichia coli. The results support the hypothesis that structural modifications can lead to enhanced biological activity .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-(4-chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide?

The synthesis typically involves multi-step reactions starting with chlorobenzenesulfonyl chloride and a benzothiazole-derived precursor. Key steps include sulfonamide bond formation under reflux in ethanol or dichloromethane . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization to isolate the compound with >95% purity. Solvent selection (e.g., ethanol for reflux, DMF for catalysis) and temperature control are critical to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms structural integrity by resolving aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH signals (δ 10–11 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ ion matching theoretical mass). High-Performance Liquid Chromatography (HPLC) ensures purity (>98%) .

Advanced Research Questions

Q. How can molecular docking studies elucidate its mechanism of action?

Computational docking (e.g., AutoDock Vina) predicts interactions with targets like histone deacetylases (HDACs) or carbonic anhydrases. For example, the sulfonamide group may coordinate with zinc ions in HDAC active sites, while the benzamide moiety engages in π-π stacking with aromatic residues . Validate predictions with in vitro enzymatic assays (IC₅₀ values) and site-directed mutagenesis to confirm binding residues .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

Systematic substitution of the chlorobenzene ring (e.g., replacing Cl with CF₃ or NO₂) and modifying the phenylethyl chain (e.g., introducing heterocycles) can enhance potency. In vitro screening against cancer cell lines (e.g., MTT assays) and enzyme inhibition assays (e.g., HDAC1/2) quantify SAR trends. Molecular dynamics simulations assess stability of ligand-target complexes .

Q. How should researchers address stability and storage challenges?

The compound is hygroscopic and degrades under UV light. Store desiccated at –20°C in amber vials. Monitor degradation via HPLC; common byproducts include hydrolyzed sulfonamide derivatives. Use stabilizers like ascorbic acid (0.1% w/v) in aqueous buffers .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from impurity profiles (e.g., residual solvents affecting assay results) or assay conditions (e.g., pH-dependent enzyme inhibition). Reproduce studies with rigorously purified batches and standardized protocols (e.g., fixed pH 7.4 for carbonic anhydrase assays) . Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

Q. What analytical methods detect and quantify synthesis-related impurities?

HPLC-MS identifies common impurities like unreacted sulfonyl chloride or N-alkylation byproducts. Quantify using calibration curves with reference standards. For trace metal analysis (e.g., catalyst residues), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. What in vivo models are suitable for pharmacokinetic studies?

While in vivo data are limited, rodent models can assess oral bioavailability and metabolism. Administer the compound (10–50 mg/kg) and collect plasma samples for LC-MS/MS analysis. Monitor metabolites like hydroxylated or glucuronidated derivatives. Toxicity screening includes histopathology and liver/kidney function tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.